molecular formula C5H11NO2 B8019976 DL-Valine CAS No. 25609-85-2

DL-Valine

Cat. No.: B8019976
CAS No.: 25609-85-2
M. Wt: 117.15 g/mol
InChI Key: KZSNJWFQEVHDMF-UHFFFAOYSA-N
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Description

DL-Valine (C₅H₁₁NO₂; CAS 516-06-3) is a racemic mixture of the D- and L-enantiomers of valine, an essential branched-chain amino acid (BCAA). It is widely used in pharmaceuticals, nutritional supplements, and food additives due to its role in protein synthesis and metabolic regulation . Structurally, valine features a hydrophobic isopropyl side chain, distinguishing it from other BCAAs like leucine and isoleucine. This compound is particularly noted for its applications in enhancing gel properties in meat products and as a pancreas-imaging agent in radiolabeled forms .

Preparation Methods

Strecker Synthesis: Foundation of DL-Valine Production

The Strecker synthesis remains the most widely adopted method for this compound preparation due to its scalability and cost-effectiveness. This three-component reaction involves isobutyraldehyde, ammonium chloride, and cyanide sources under alkaline conditions .

Traditional Strecker Protocol

In the classical approach, isobutyraldehyde reacts with potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in aqueous ammonia. The reaction proceeds at 35–40°C for 3–8 hours, forming 2-amino-3-methylbutyronitrile as the intermediate . Continuous ether extraction during the nitrile isolation phase enhances yield to 85% by minimizing side reactions . Key advantages include:

  • Reactant accessibility : Isobutyraldehyde and KCN are commercially available at industrial scales

  • Moderate conditions : No requirement for high-pressure equipment

Modified Strecker Variations

Recent patents introduce optimizations to address yield limitations and environmental concerns:

ParameterTraditional Patent CN102070473B
Cyanide SourceKCNNaCN
Solvent SystemAqueous NH₃NH₃/CH₃CN (3:1 v/v)
Reaction Time8 hr5 hr
Yield78%85%

The sodium cyanide (NaCN) variant demonstrates improved reaction kinetics due to higher cyanide ion mobility in mixed solvent systems . Post-reaction processing employs chloroform extraction followed by sodium sulfate drying, achieving 99.2% purity in laboratory-scale trials .

Bücherer-Strecker Hybrid Synthesis

For radiopharmaceutical applications requiring carbon-11 labeling, a high-pressure Bücherer-Strecker adaptation enables rapid this compound synthesis . This method achieves:

  • 70% chemical yield within 45 minutes total process time

  • Specific activity > 3 Ci/μmol through optimized [¹¹C]CO₂ incorporation

The reaction occurs at 150°C under 5 atm pressure, using:
Isobutyraldehyde+NH4CO3+H11CN[1-11C]This compound\text{Isobutyraldehyde} + \text{NH}_4\text{CO}_3 + \text{H}^{11}\text{CN} \rightarrow [1\text{-}^{11}\text{C}]\text{this compound}
Purification via sequential anion-cation exchange chromatography removes unreacted precursors while preserving radiopurity .

Hydrolysis and Racemic Control

Critical to this compound production is the controlled hydrolysis of 2-amino-3-methylbutyronitrile intermediates. Comparative studies reveal:

Alkaline Hydrolysis

Using 6N NaOH at 80°C for 24 hours converts nitriles to carboxylic acids but risks racemization . Patent CN102070473B circumvents this through:

  • Ketone catalysis : Acetone or 2-butanone (0.5 eq) accelerates hydrolysis

  • Low-temperature regime : -10 to 10°C reaction conditions preserve stereochemical integrity

Acidic Hydrolysis

Concentrated HCl (30% v/v) under reflux for 24 hours achieves complete nitrile conversion but generates higher wastewater volumes . Industrial implementations prefer alkaline methods due to easier pH control and catalyst recovery.

Purification Methodologies

TechniqueEfficiencyThroughputCost Index
Ether Extraction92% recovery Medium$$
Cation Exchange99.5% purity Low$$$$
Crystallization95% enantiomeric excessHigh$$

Continuous ether extraction remains the industrial standard for initial isolation, while cationic exchange resins (e.g., Amberlite IR-120) enable pharmaceutical-grade purification . Decolorization with activated carbon (60–70°C) effectively removes Schiff base byproducts .

Industrial Scale-Up Considerations

Economic analyses of this compound production identify three critical factors:

  • Cyanide management : Closed-loop NaCN recycling systems reduce hazardous waste by 40%

  • Solvent recovery : Distillation units reclaim >90% acetone and ether

  • Energy optimization : Low-temperature amidation (-10°C) cuts cooling costs by 25% versus traditional methods

A 10,000-ton/year facility typically achieves:

  • Production cost : $12.50/kg

  • Space-time yield : 0.8 kg/m³/hr

Chemical Reactions Analysis

Oxidation Reactions

DL-Valine undergoes enzymatic and chemical oxidation, producing intermediates critical to metabolic and synthetic pathways.

Enzymatic Oxidation

  • D-Valine Oxidation :
    Cell-free extracts of Pseudomonas aeruginosa catalyze the oxidation of D-valine to 2-oxoisovalerate, consuming 1 atom of oxygen per mole of product .

    • Reagent : Molecular oxygen (O₂)

    • Conditions : pH 9.0, no cofactors required

    • Product : 2-oxoisovalerate (identified via 2,4-dinitrophenylhydrazone derivatization)

  • L-Valine Pathway :
    L-valine does not undergo direct oxidation but participates in transamination with 2-oxoglutarate, forming glutamate .

Chemical Oxidation

  • General Pathway :
    Valine’s oxidation typically yields keto acids (e.g., 3-methyl-2-oxobutanoic acid) .

    • Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    • Conditions : Acidic or basic aqueous environments

Transamination Reactions

Transamination is central to valine’s catabolism and anabolism:

Reaction Enzyme Cofactor Product
Valine + α-ketoglutarate → Glutamate + 3-methyl-2-oxobutanoateBCAA aminotransferasePyridoxal phosphateGlutamate
  • Key Role : This reaction links valine to the tricarboxylic acid (TCA) cycle via glutamate dehydrogenase, regenerating α-ketoglutarate .

Thermochemical Reactions

This compound interacts with ions in gas-phase studies, revealing binding energetics:

Reaction ΔrH° (kJ/mol)MethodReference
Na⁺ + this compound → Na⁺(this compound)173 ± 13Ion-molecule reactivity
Protonated Valine + this compound → Dimer87.9PHPMS
  • Implications : These studies inform cluster formation dynamics in mass spectrometry and astrochemical environments .

Biochemical Degradation Pathways

Valine’s catabolism proceeds via:

  • Deamination : Conversion to 3-methyl-2-oxobutanoate by BCAA aminotransferase .

  • Decarboxylation : Oxidative decarboxylation by branched-chain α-keto acid dehydrogenase to isobutyryl-CoA .

  • Propionyl-CoA Synthesis : Final glucogenic product propionyl-CoA enters the TCA cycle as succinyl-CoA .

Salt Formation for Purification

  • Process : this compound forms crystalline salts with p-isopropylbenzenesulfonic acid at pH 1.5, enabling isolation with >99% purity .

    • Yield : 70% precipitation efficiency

    • Conditions : Sulfuric acid-mediated crystallization

Derivatization for Analysis

  • Dansylation : this compound reacts with dansyl chloride to form fluorescent derivatives for HPLC detection.

    • Reagents : Dansyl chloride, dimethylformamide

    • Product : Dansyl-DL-valine (exhibits λₑₓ/λₑₘ = 340/525 nm)

Reaction Comparison Table

Reaction Type Reagents/Conditions Products Applications
OxidationO₂, KMnO₄, H₂O₂2-oxoisovalerateMetabolic studies
Transaminationα-ketoglutarate, BCAA transaminaseGlutamateProtein synthesis
Salt Formationp-isopropylbenzenesulfonic acidValine sulfonate crystalIndustrial purification
Cluster FormationNa⁺, gas-phase interactionsSodium-valine adductsMass spectrometry

Research Insights

  • Pressure Effects : High-pressure studies reveal valine’s conformational flexibility, with lattice parameters and molecular deformations observed under varying pressures .

  • Oxidative Stress Mitigation : L-valine reduces mitochondrial ROS and enhances ATP production in C2C12 cells, suggesting protective roles under oxidative stress .

This synthesis of chemical and biochemical data underscores this compound’s versatility in both laboratory and biological contexts, with rigorous experimental validation across diverse studies.

Scientific Research Applications

Nutritional Applications

Animal Feed Additive
DL-Valine is widely used as an essential amino acid in animal nutrition. It is crucial for protein synthesis and is often included in formulations to enhance growth performance in livestock and poultry. The demand for this compound in animal feed has been increasing due to the rising global meat consumption.

ApplicationTypeBenefits
Livestock FeedAdditiveImproves growth rates and feed efficiency
Poultry FeedAdditiveEnhances egg production and quality

Pharmaceutical Applications

Drug Development
this compound serves as a precursor for several pharmaceutical compounds. For instance, L-valine is utilized in the synthesis of drugs such as valsartan (an antihypertensive) and antiviral medications like valganciclovir. D-valine is used in the production of valnemulin, an antibiotic used in veterinary medicine.

Case Study: Antiviral Drugs
Research has shown that L-valine can enhance the efficacy of certain antiviral drugs by improving their pharmacokinetic properties. A study demonstrated that formulations containing L-valine exhibited increased absorption rates in vivo, leading to better therapeutic outcomes against viral infections .

Biochemical Research

Metabolic Engineering
this compound is integral to metabolic engineering efforts aimed at increasing amino acid production through microbial fermentation. Researchers are developing engineered strains of bacteria to optimize the biosynthesis of L-valine, addressing metabolic bottlenecks that limit yield .

Research FocusMethodologyOutcomes
Microbial Strain DevelopmentGenetic EngineeringIncreased L-valine production by up to 50%
Fermentation OptimizationProcess EngineeringEnhanced yield through improved substrate utilization

Cosmetic Applications

Ingredient in Formulations
In cosmetics, this compound is utilized for its moisturizing properties and its role as a skin-conditioning agent. It helps improve skin texture and hydration levels, making it a popular ingredient in various skincare products.

Industrial Applications

Synthesis of Chiral Compounds
this compound is also employed in the synthesis of chiral compounds through asymmetric synthesis processes. Its ability to form complexes with metals like zinc enhances its utility in catalysis for producing enantiomerically pure substances .

Mechanism of Action

DL-Valine exerts its effects primarily through its role in protein synthesis and metabolism. It is incorporated into proteins during translation and plays a role in maintaining the structure and function of proteins. Additionally, this compound is involved in the regulation of blood sugar levels and energy production. The molecular targets of this compound include various enzymes and transporters involved in amino acid metabolism .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Apparent Molal Volume

DL-Valine exhibits distinct volumetric behavior compared to DL-Methionine and L-Arginine. At 293.15–308.15 K, this compound’s apparent molal volume (Фᵥ) in aqueous solutions is lower than that of DL-Methionine but higher than L-Arginine, reflecting differences in side-chain hydrophobicity and hydration (Table 1) .

Table 1: Apparent Molal Volume (Фᵥ, ml·mol⁻¹) of Amino Acids in Aqueous Solutions

Amino Acid 293.15 K 298.15 K 303.15 K 308.15 K
This compound 89.2 90.5 91.8 93.1
DL-Methionine 95.6 96.9 98.3 99.7
L-Arginine 117.4 118.8 120.2 121.6

Pressure-Induced Structural Changes

Density functional theory (DFT) studies reveal that L-Valine and this compound respond differently to pressure. At zero pressure, both forms have similar electronic properties. However, under compression, this compound undergoes more pronounced molecular deformation, altering infrared spectra and electron density distribution .

Gelation Enhancement

This compound outperforms other amino acids in improving myofibrillar protein (MP) gel properties. At 0.075% concentration, it increases β-sheet content (45.87%) and reduces free water (15.1% improvement in water-holding capacity), whereas excessive this compound (>0.1%) disrupts gel networks .

Table 2: Impact of this compound on MP Gel Properties

This compound (%) β-Sheet (%) Free Water (%) Gel Strength (g)
0.000 32.1 25.4 45.3
0.075 45.9 10.3 59.5
0.125 38.2 22.7 48.6

Chirality-Dependent Interactions

Metal Complexation

Nickel(II) complexes with this compound dithiocarbamate exhibit near-square planar geometry, similar to L-Valine derivatives. However, UV-vis spectra show slight intensity differences, suggesting chirality influences ligand-field transitions .

Crystallization Behavior

This compound resists enantiomer-specific oriented attachment (ESOA) in ethanol-water solutions, unlike DL-Isoleucine and DL-Leucine, due to its conglomerate formation limitations .

Key Research Findings and Limitations

  • Optimal Concentration : this compound’s benefits in gels and imaging are dose-dependent, with efficacy peaking at 0.075% .
  • Chirality Effects : Enantiomeric differences impact metabolic pathways, metal complexation, and crystallization .
  • Limitations : Most studies focus on specific concentrations or models (e.g., Landaise goose MP), necessitating broader validation .

Biological Activity

DL-Valine, a branched-chain amino acid (BCAA), plays a significant role in various biological processes, including protein synthesis, energy production, and metabolic regulation. This article delves into the biological activity of this compound, focusing on its effects on lipid metabolism, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is an essential amino acid that must be obtained through diet or supplementation. It is crucial for muscle metabolism, tissue repair, and nitrogen balance in the body. As a BCAA, it competes with other amino acids for absorption and utilization, which can influence metabolic pathways significantly.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Lipid Metabolism : Research indicates that this compound supplementation enhances triglyceride synthesis in intestinal epithelial cells. A study demonstrated that valine increased the concentration of triglycerides and long-chain fatty acids in IPEC-J2 cells by upregulating proteins involved in fatty acid transport and triglyceride synthesis .
  • Metabolite Role : The metabolite 3-hydroxyisobutyrate (3-HIB), derived from valine metabolism, has been shown to play a critical role in lipid metabolism. Increased levels of 3-HIB were associated with enhanced triglyceride synthesis and fatty acid transport mechanisms .
  • Antimicrobial Properties : this compound has been studied for its potential antimicrobial effects. Peptides containing valine residues exhibited significant antibacterial activity against various pathogens, suggesting that valine can enhance the efficacy of antimicrobial peptides .

Case Studies

  • Triglyceride Synthesis in IPEC-J2 Cells : In an experimental setup, IPEC-J2 cells were treated with varying concentrations of this compound. The results indicated a significant increase in triglyceride content and fatty acid composition compared to control groups (Table 1). The study concluded that valine supplementation could be beneficial for improving lipid metabolism in livestock .
    Fatty Acid CompositionControl GroupValine Group
    C17:00.120.20
    C18:00.100.18
    C18:10.150.25
    C20:10.050.10
    C22:10.020.06
  • Antimicrobial Activity : A study evaluated the effectiveness of valine-rich peptides against Salmonella enterica. Results showed that peptides with higher valine content significantly reduced bacterial counts in vivo and improved survival rates among infected subjects .

Potential Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications:

  • Nutritional Supplementation : Given its role in muscle recovery and energy production, this compound is often included in sports supplements to enhance performance and recovery after exercise.
  • Lipid Metabolism Disorders : The ability of this compound to modulate lipid metabolism could make it a candidate for managing conditions like obesity or metabolic syndrome.
  • Antimicrobial Treatments : The antimicrobial properties of valine-containing peptides may lead to new treatments for bacterial infections, particularly those resistant to conventional antibiotics.

Q & A

Q. What are the established laboratory synthesis methods for DL-Valine, and how do reaction conditions influence yield?

Basic Research Question
this compound is primarily synthesized via the Strecker synthesis using isobutyraldehyde, hydrogen cyanide, and ammonia under controlled conditions . Optimization involves adjusting pH (8–9), temperature (40–60°C), and reaction time (12–24 hours) to maximize yield. Post-synthesis, purification via ion-exchange chromatography (AG 1-X8 and AG 50W-X2 resins) removes byproducts . Yield improvements (typically 60–75%) require strict control of stoichiometric ratios and exclusion of moisture.

Q. What methodologies are recommended for characterizing this compound’s purity and structural properties?

Basic Research Question
Key techniques include:

  • Melting Point Analysis : this compound melts at 298°C, with deviations indicating impurities .
  • FTIR Spectroscopy : Identifies functional groups (e.g., NH₂ at 3300 cm⁻¹, COO⁻ at 1580 cm⁻¹) .
  • UV-Vis Spectroscopy : Confirms optical transparency in the 200–800 nm range for crystal applications .
  • HPLC/NMR : Validates purity (>98%) and enantiomeric composition .

Properties

IUPAC Name

2-amino-3-methylbutanoic acid
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InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)
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InChI Key

KZSNJWFQEVHDMF-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(C(=O)O)N
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Molecular Formula

C5H11NO2
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DSSTOX Substance ID

DTXSID70859522
Record name DL-Valine
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Molecular Weight

117.15 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], White crystalline powder; odourless
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Solubility

Soluble in water; Insoluble in ether, Insoluble (in ethanol)
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CAS No.

516-06-3, 25609-85-2, 72-18-4, 640-68-6
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Retrosynthesis Analysis

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